(2-(Methoxymethyl)oxazol-4-yl)methanol
Description
(2-(Methoxymethyl)oxazol-4-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a methoxymethyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₆H₉NO₃, with a molecular weight of 143.14 g/mol .
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
[2-(methoxymethyl)-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C6H9NO3/c1-9-4-6-7-5(2-8)3-10-6/h3,8H,2,4H2,1H3 |
InChI Key |
RFSDDQCCFRUYMH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CO1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related oxazole derivatives with substitutions at the 2- and 4-positions. Key analogs include:
Physicochemical and Toxicological Properties
- Solubility and Reactivity: The methoxymethyl group in (2-(Methoxymethyl)oxazol-4-yl)methanol enhances hydrophilicity compared to cyclohexyl or chlorophenyl analogs . Ethoxy-substituted derivatives exhibit lower molecular weights, favoring solubility in polar solvents like ethanol .
- Toxicity: Compounds with chlorophenyl or nitrophenyl substituents (e.g., (2-(4-Nitrophenyl)oxazol-4-yl)methanol) show higher acute toxicity (Category 4 for oral/dermal exposure) compared to methoxymethyl or ethoxy variants .
Research Findings and Trends
- Thermal Stability : Cyclohexyl-substituted oxazoles demonstrate higher thermal stability (m.p. >393 K) compared to methoxymethyl variants, likely due to increased steric hindrance .
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